Ilexoside D Exhibits Superior In Vivo Antiplatelet Efficacy Compared to Aspirin
In an ex vivo rat model of platelet aggregation, Ilexoside D demonstrated greater inhibitory potency than aspirin against aggregation induced by ADP and collagen. While specific IC50 or percent inhibition values are not provided in the abstract, the study directly states that the inhibitory action of ilexoside D was 'more effective than that of aspirin' [1]. This head-to-head comparison establishes Ilexoside D as a more potent antiplatelet agent in this model, a finding that directly informs the selection of a positive control or lead compound for thrombosis studies.
| Evidence Dimension | Inhibition of platelet aggregation (ex vivo, rat model) |
|---|---|
| Target Compound Data | More effective inhibition than aspirin (qualitative) |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid) |
| Quantified Difference | Ilexoside D > Aspirin (relative potency, no numerical difference provided) |
| Conditions | Ex vivo platelet aggregation induced by ADP and collagen in rats; oral administration of compounds [1]. |
Why This Matters
Direct comparison to a clinically used antiplatelet drug provides a benchmark for researchers designing antithrombotic assays or seeking to validate novel mechanisms.
- [1] Lee, D.K., Lee, H.S., Huh, M.D. et al. Antiplatelet action of ilexoside D, a triterpenoid saponin from Ilex pubescens. Archives of Pharmacal Research 14, 352–356 (1991). View Source
